REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([O-:8])=O)[CH3:2].[K+].C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-].[Cl:21][C:22]1[CH:26]=[CH:25][S:24][C:23]=1C(Cl)=O.Cl>C(#N)C.C1(C)C=CC=CC=1>[Cl:21][C:22]1[CH:26]=[CH:25][S:24][C:23]=1[C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9] |f:0.1,3.4.5|
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Name
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Potassium 3-(ethyoxy)-3-oxopropanoate
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Quantity
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1.97 g
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Type
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reactant
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Smiles
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C(C)OC(CC(=O)[O-])=O.[K+]
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Name
|
|
Quantity
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2.46 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1.31 g
|
Type
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reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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Cl
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=C(SC=C1)C(=O)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stirred for an additional for 2.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The ice bath was removed
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Type
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TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
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Type
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STIRRING
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Details
|
the mixture was stirred for 72 hours at ambient temperature
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Duration
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72 h
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo
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Type
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CONCENTRATION
|
Details
|
the residue was concentrated from toluene (1×75 mL)
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Type
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CUSTOM
|
Details
|
providing a white solid
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Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
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Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 45 minutes
|
Duration
|
45 min
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Type
|
ADDITION
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Details
|
The mixture was poured into water (50 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried with sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by silica gel gradient chromatography (100:0 to 75:25; hexanes:ethyl acetate)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |